Dehydrololiolide: A Technical Guide to its Natural Sources, Isolation, and Biological Significance
Dehydrololiolide: A Technical Guide to its Natural Sources, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrololiolide is a monoterpenoid lactone, a natural compound that has garnered significant interest within the scientific community. Its presence has been identified across a diverse range of terrestrial and marine organisms. This interest is largely due to its potential biological activities, including its role as an aromatase inhibitor, making it a candidate for further investigation in drug development, particularly in oncology.[1][2][3] This technical guide provides a comprehensive overview of the natural sources of Dehydrololiolide, details established experimental protocols for its isolation and characterization, and explores its biosynthetic origins and key biological activities.
Natural Occurrences of Dehydrololiolide
Dehydrololiolide is widely distributed in nature. It has been isolated from numerous plant species, where it may play a role in allelopathy and defense mechanisms, as well as from various marine organisms.[4][5][6]
Terrestrial Plants
The compound has been identified in a variety of medicinal and common plants. Its presence is not confined to a specific part of the plant, having been isolated from leaves, flowers, and aerial parts.
Marine Organisms
The marine environment is another significant, though less explored, reservoir of Dehydrololiolide.[6][7] While specific organisms are not as extensively documented as terrestrial plants, the potential for discovering novel sources in marine ecosystems remains high. Marine organisms, including sponges and algae, are known producers of a vast array of secondary metabolites.[7][8][9]
Data Presentation: Natural Sources of Dehydrololiolide
The following table summarizes the documented natural sources of Dehydrololiolide. Quantitative yields of natural products like Dehydrololiolide are infrequently reported and can vary significantly based on the organism's geographical location, season of collection, and the extraction method employed.
| Kingdom/Phylum | Species Name | Part of Organism | Reference |
| Plantae | Brassaiopsis glomerulata | Leaves | [1] |
| Nicotiana tabacum (Tobacco) | Not Specified | [10] | |
| Dregea volubilis | Not Specified | [4] | |
| Inula britannica | Flowers, Aerial Parts | [11] | |
| Ludwigia decurrens | Not Specified | [12] | |
| Xanthium spinosum | Not Specified | [4] | |
| Paspalum commersonii | Not Specified | [4] | |
| Eichhornia crassipes (Water Hyacinth) | Not Specified | [4] | |
| Animalia | Sponges (Porifera) | Whole Organism | [8] |
Biosynthesis Pathway
Dehydrololiolide is not synthesized de novo but is rather a degradation product of carotenoids.[5] Carotenoids, such as β-carotene and lutein, undergo photo-oxidation or enzymatic cleavage to yield various smaller molecules, including C11-norisoprenoids like Dehydrololiolide.[5] This metabolic pathway highlights the compound's origin from fundamental plant pigments.
Experimental Protocols: Isolation and Identification
The isolation and characterization of Dehydrololiolide from natural sources involve a multi-step process combining extraction, fractionation, purification, and spectroscopic analysis.
General Experimental Workflow
A typical workflow for obtaining pure Dehydrololiolide from a plant source is outlined below. This process, known as bioassay-guided fractionation, uses a biological assay (e.g., an aromatase inhibition assay) to direct the purification process toward the most active fractions.[1][13]
Detailed Methodology: Example from Brassaiopsis glomerulata
The following protocol is based on the methods described for the isolation of Dehydrololiolide from the leaves of Brassaiopsis glomerulata.[1]
-
Extraction :
-
Air-dried and ground leaves (e.g., 1.1 kg) are extracted overnight with methanol (B129727) (3 x 3 L).
-
The resulting macerate is concentrated in vacuo to yield a crude methanol extract.
-
-
Partitioning :
-
The crude extract is partitioned successively with petroleum ether and ethyl acetate (B1210297) to separate compounds based on polarity. Dehydrololiolide typically partitions into the more polar ethyl acetate fraction.
-
-
Fractionation :
-
The active ethyl acetate extract is subjected to vacuum liquid chromatography (VLC) on a silica gel column.
-
The column is eluted with a gradient of solvents, starting with 100% petroleum ether and gradually increasing the polarity with ethyl acetate, followed by ethyl acetate-methanol mixtures.
-
Fractions are collected and tested for biological activity (e.g., aromatase inhibition) to identify those containing the compound of interest.
-
-
Purification :
-
Identification and Characterization :
-
The structure of the purified compound is elucidated using a combination of spectroscopic methods.[13][15]
-
Mass Spectrometry (MS) : To determine the molecular weight and elemental formula.
-
Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the complete chemical structure and stereochemistry.
-
-
Quantitative Analysis : Once identified, the concentration of Dehydrololiolide in extracts can be determined using validated methods like UHPLC-MS/MS, which offers high sensitivity and specificity.[16][17][18]
-
Biological Activity: Aromatase Inhibition
A primary area of interest for drug development professionals is the activity of Dehydrololiolide as an aromatase inhibitor.[1][2] Aromatase (CYP19) is a critical enzyme in the biosynthesis of estrogens from androgens.[2] By inhibiting this enzyme, Dehydrololiolide can reduce the production of estrogens, a key therapeutic strategy in hormone-receptor-positive breast cancer.[2][3][19]
-
Mechanism : Dehydrololiolide has been shown to inhibit aromatase in cell-based assays.[1] It competes with the natural androgen substrates, thereby blocking their conversion to estrogens.
-
Significance : Natural products that selectively inhibit aromatase are sought after as they may offer a better safety profile compared to synthetic drugs.[3]
Conclusion
Dehydrololiolide is a widely distributed natural product derived from the degradation of carotenoids. It has been isolated from a diverse array of terrestrial plants and is presumed to exist in various marine organisms. Its biological activity, particularly as an aromatase inhibitor, makes it a compound of significant interest for pharmaceutical research and development. The established protocols for its extraction, isolation, and characterization provide a solid foundation for researchers to further explore its therapeutic potential and to screen new natural sources for its presence. Future work should focus on obtaining more quantitative data from various sources and exploring its full range of biological activities in vivo.
References
- 1. Isolation and Characterization of Aromatase Inhibitors from Brassaiopsis glomerulata (Araliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products as Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Loliolide, a Carotenoid Metabolite, Is a Potential Endogenous Inducer of Herbivore Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Discovery of Marine Natural Products with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation, identification, and HPTLC quantification of dehydrodeoxycholic acid from Persian Gulf sponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dehydrololiolide, (A+-)- | C11H14O3 | CID 9815531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Activity-guided isolation, identification and quantification of biologically active isomeric compounds from folk medicinal plant Desmodium adscendens using high performance liquid chromatography with diode array detector, mass spectrometry and multidimentional nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation and identification of novel impurities in spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Publication : USDA ARS [ars.usda.gov]
- 19. Natural Product Compounds with Aromatase Inhibitory Activity: An Update - PMC [pmc.ncbi.nlm.nih.gov]
